1,2,4-Oxadiazole Regioisomer Selection for Higher Lipophilicity
The choice of a 1,2,4-oxadiazole core over its 1,3,4-isomer is a deliberate decision to achieve higher lipophilicity. A systematic comparison of matched pairs from the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer consistently shows an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart [1]. This property is critical for applications requiring increased membrane permeability or hydrophobic target engagement. The presence of the 4-fluoro-2-methylphenyl group further modulates this baseline property.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | Not directly measured for this specific compound, but class property. |
| Comparator Or Baseline | 1,3,4-oxadiazole matched pair |
| Quantified Difference | 1,2,4-oxadiazoles exhibit log D values an order of magnitude higher than 1,3,4-oxadiazoles. |
| Conditions | AstraZeneca compound collection, systematic comparison of matched pairs. |
Why This Matters
This data confirms that selecting the 1,2,4-oxadiazole scaffold, such as in 3-(4-Fluoro-2-methylphenyl)-1,2,4-oxadiazole, provides a predictable and significant increase in lipophilicity, a key parameter for modulating drug-like properties and permeability.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. doi:10.1021/jm2013248 View Source
